molecular formula C17H18BrN5 B15117547 1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B15117547
M. Wt: 372.3 g/mol
InChI Key: KALNUFTVHUOXRG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a pyrazolo[1,5-a]pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted derivatives that can be further explored for their biological activities.

Scientific Research Applications

1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring often acts as a scaffold that positions the bromophenyl and pyrazolo[1,5-a]pyrazine groups in a way that allows optimal binding to the target. This binding can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions due to the presence of the bromine atom.

Properties

Molecular Formula

C17H18BrN5

Molecular Weight

372.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C17H18BrN5/c1-13-12-16-17(19-6-7-23(16)20-13)22-10-8-21(9-11-22)15-4-2-14(18)3-5-15/h2-7,12H,8-11H2,1H3

InChI Key

KALNUFTVHUOXRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC=C(C=C4)Br

Origin of Product

United States

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